6-ethoxy-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine
Overview
Description
6-ethoxy-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a benzothiazole core, which is known for its biological activity, and a pyridine moiety, which can enhance its pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethoxy-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine typically involves the condensation of 2-aminobenzothiazole with an appropriate pyridine derivative under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. Common solvents used in this synthesis include ethanol or methanol, and the reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-ethoxy-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines or reduce other functional groups present in the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents (R-X) are employed under various conditions, often in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce alkyl or aryl groups into the molecule.
Scientific Research Applications
6-ethoxy-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for treating various diseases, particularly those involving abnormal cell proliferation.
Industry: It can be used in the development of new materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of 6-ethoxy-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. By binding to these targets, the compound can modulate their activity, leading to therapeutic effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-b]pyridine: Known for its biological activity and used in various therapeutic applications.
Thiazole derivatives: These compounds exhibit a wide range of biological activities, including antimicrobial and anticancer properties.
Benzothiazole derivatives: Similar to 6-ethoxy-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine, these compounds are studied for their potential therapeutic applications.
Uniqueness
This compound stands out due to its unique combination of a benzothiazole core and a pyridine moiety. This structural feature can enhance its pharmacological properties and make it a valuable compound for drug development and other scientific research applications.
Properties
IUPAC Name |
6-ethoxy-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS/c1-2-19-12-6-7-13-14(9-12)20-15(18-13)17-10-11-5-3-4-8-16-11/h3-9H,2,10H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARFZRSXNXCGCLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NCC3=CC=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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